molecular formula C13H4F6N4 B2819341 1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile CAS No. 113710-36-4

1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile

Cat. No.: B2819341
CAS No.: 113710-36-4
M. Wt: 330.193
InChI Key: WLQAQCJYSLYFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of trifluoromethyl groups, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with ethene-1,1,2-tricarbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms

Scientific Research Applications

1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
  • 2-(2-(3,5-Bis(trifluoromethyl)anilino)ethyl)pyridine

Uniqueness

Compared to similar compounds, 1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile stands out due to its unique combination of trifluoromethyl groups and ethene-1,1,2-tricarbonitrile moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F6N4/c14-12(15,16)8-1-9(13(17,18)19)3-10(2-8)23-11(6-22)7(4-20)5-21/h1-3,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQAQCJYSLYFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=C(C#N)C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.